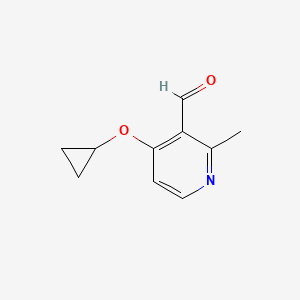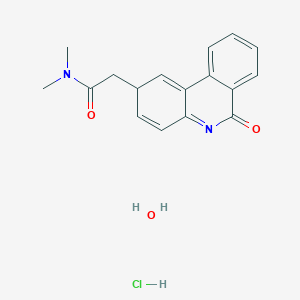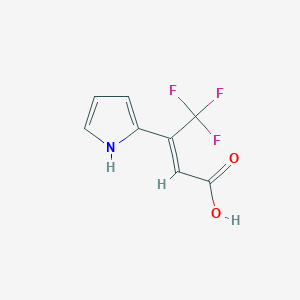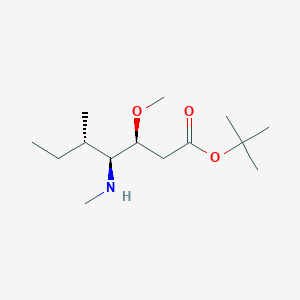![molecular formula C21H22N2O4 B14802985 2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-](/img/structure/B14802985.png)
2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide is an organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: The parent compound, known for its use in the synthesis of various pharmaceuticals.
N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, which can have diverse biological activities.
Uniqueness
4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other phthalimides.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-(1,3-dioxoisoindol-2-yl)-N-(3-propan-2-yloxyphenyl)butanamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(2)27-16-8-5-7-15(13-16)22-19(24)11-6-12-23-20(25)17-9-3-4-10-18(17)21(23)26/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,22,24) |
Clave InChI |
GPYVAURCOPEZJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14802920.png)


![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14802929.png)

![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14802949.png)
![1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B14802951.png)
![biphenyl-4-yl[(9H-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B14802952.png)
![N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B14802953.png)
![5-((4-((6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-2-fluorobenzonitrile fumarate](/img/structure/B14802971.png)

